

# Application Notes and Protocols for Fostemsavir Tris Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for clinical trials of **Fostemsavir Tris**, a first-in-class HIV-1 attachment inhibitor. The protocols outlined below are based on the methodologies employed in the pivotal clinical trials that led to its approval for treatment-experienced adults with multidrug-resistant HIV-1.

### Introduction to Fostemsavir Tris

Fostemsavir is a prodrug of temsavir, which exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein 120 (gp120).[1][2] This interaction prevents the virus from attaching to and entering host CD4+ T-cells, a critical first step in the HIV lifecycle.[1][2] This novel mechanism of action makes it a valuable agent for individuals with limited treatment options due to resistance to other antiretroviral drug classes.

# **Clinical Trial Design Overview**

The clinical development of fostemsavir included Phase I, Phase II, and Phase III studies to evaluate its safety, pharmacokinetics, and efficacy. The pivotal Phase III trial, known as BRIGHTE (NCT02362503), was a two-cohort, randomized, and non-randomized study in heavily treatment-experienced adults with multidrug-resistant HIV-1.[3][4][5][6]

Phase IIb Study: AI438011



A key Phase IIb study (AI438011) was a randomized, active-controlled, dose-finding trial that informed the dose selection for the Phase III study.[7][8][9][10] This study evaluated the safety and efficacy of different fostemsavir dosing regimens compared to a ritonavir-boosted atazanavir-containing regimen in treatment-experienced patients.[8][9][10]

## Phase III Study: BRIGHTE

The BRIGHTE study consisted of two cohorts:

- Randomized Cohort: For patients with one or two remaining fully active antiretroviral agents.
  These participants received either fostemsavir or placebo in addition to their failing regimen
  for an 8-day period of functional monotherapy, followed by open-label fostemsavir with an
  optimized background therapy (OBT).[3][5]
- Non-randomized Cohort: For patients with no remaining fully active and approved antiretroviral options. These participants received open-label fostemsavir with an OBT from day one.[3][5]

The primary endpoint for the randomized cohort was the mean change in plasma HIV-1 RNA from Day 1 to Day 8.[5][6] Secondary endpoints for both cohorts included the proportion of participants with virologic suppression (HIV-1 RNA <40 copies/mL) and the change in CD4+ T-cell count at various time points.[3]

## **Data Presentation**

Table 1: Key Efficacy and Immunologic Outcomes in the BRIGHTE Study (Randomized Cohort)



| Endpoint                                                                    | Fostemsavir + OBT<br>(n=203) | Placebo + OBT (n=69) |
|-----------------------------------------------------------------------------|------------------------------|----------------------|
| Mean Change in HIV-1 RNA<br>(log10 copies/mL) at Day 8                      | -0.79                        | -0.17                |
| Virologic Suppression (HIV-1<br>RNA <40 copies/mL) at Week<br>48            | 54%                          | N/A                  |
| Virologic Suppression (HIV-1<br>RNA <40 copies/mL) at Week<br>96            | 60%                          | N/A                  |
| Mean Change in CD4+ T-cell<br>Count (cells/mm³) from<br>Baseline to Week 48 | +139                         | N/A                  |
| Mean Change in CD4+ T-cell<br>Count (cells/mm³) from<br>Baseline to Week 96 | +205                         | N/A                  |

Data compiled from the BRIGHTE clinical trial results.[1][3][5][6]

Table 2: Key Efficacy and Immunologic Outcomes in the

BRIGHTE Study (Non-randomized Cohort, n=99)

| Endpoint                                                              | Fostemsavir + OBT |
|-----------------------------------------------------------------------|-------------------|
| Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 48            | 38%               |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 96            | 37%               |
| Mean Change in CD4+ T-cell Count (cells/mm³) from Baseline to Week 48 | +63               |
| Mean Change in CD4+ T-cell Count (cells/mm³) from Baseline to Week 96 | +119              |



Data compiled from the BRIGHTE clinical trial results.[1][5][6][11]

# **Experimental Protocols**

# **Protocol 1: Quantification of HIV-1 RNA in Plasma**

Objective: To quantify the amount of HIV-1 RNA in plasma samples to assess virologic response to fostemsavir.

Methodology: The COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0 was utilized for this purpose. This is a fully automated system that performs specimen preparation, reverse transcription, and real-time PCR amplification and detection.[12][13]

#### Materials:

- COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0 kit (Roche Molecular Systems)
- COBAS® AmpliPrep Instrument
- COBAS® TaqMan® 48 Analyzer
- Plasma collected in EDTA tubes
- Appropriate personal protective equipment (PPE)

#### Procedure:

- Specimen Handling:
  - Collect whole blood in EDTA tubes.
  - Separate plasma from whole blood by centrifugation at 800-1600 x g for 20 minutes at room temperature within 6 hours of collection.
  - Store plasma frozen at -20°C to -80°C if not tested immediately.
- Automated Specimen Preparation (COBAS® AmpliPrep):
  - Load plasma samples, controls, and reagents onto the COBAS® AmpliPrep Instrument.



- The instrument automatically performs the following steps:
  - Lysis of HIV-1 virions to release viral RNA.
  - Binding of RNA to magnetic glass particles.
  - Washing of the magnetic glass particles to remove inhibitors.
  - Elution of the purified RNA.
- Automated Reverse Transcription and Real-time PCR (COBAS® TagMan® 48):
  - The purified RNA is automatically transferred to the COBAS® TaqMan® 48 Analyzer.
  - A master mix containing reverse transcriptase, DNA polymerase, primers, and probes is added.
  - Reverse transcription of the HIV-1 RNA to complementary DNA (cDNA) occurs.
  - The cDNA is then amplified by real-time PCR. The assay targets two highly conserved regions of the HIV-1 genome (gag and LTR) to ensure broad subtype coverage.[13]
  - The accumulation of PCR product is detected in real-time by monitoring the fluorescence of a cleaved dual-labeled probe.
- Data Analysis:
  - The instrument's software calculates the HIV-1 RNA concentration in copies/mL by comparing the sample's amplification signal to that of an internal quantitation standard of a known copy number that is processed with each sample.[12]

## **Protocol 2: Enumeration of CD4+ T-Cells**

Objective: To determine the absolute count of CD4+ T-cells in whole blood to assess the immunologic response to fostemsavir.

Methodology: Flow cytometry using a lyse/no-wash technique with multi-color monoclonal antibody panels. The BD FACSCanto™ flow cytometer with BD FACSCanto™ Clinical



Software is a commonly used platform for this application.

#### Materials:

- BD FACSCanto<sup>™</sup> or equivalent flow cytometer
- BD Multitest™ CD3/CD8/CD45/CD4 reagent or equivalent
- BD Trucount<sup>™</sup> tubes (containing a lyophilized pellet of fluorescent beads for absolute counting)
- Whole blood collected in EDTA tubes
- BD FACS™ Lysing Solution
- Appropriate controls (e.g., BD Multi-Check™ Control)
- Vortex mixer
- Pipettors and tips

#### Procedure:

- Specimen Preparation:
  - Collect whole blood in an EDTA tube.
  - Ensure the sample is at room temperature and well-mixed before staining.
- Staining:
  - ∘ Pipette 50 μL of well-mixed whole blood into the bottom of a BD Trucount<sup>™</sup> tube.
  - Add 20 μL of the BD Multitest™ CD3/CD8/CD45/CD4 reagent.
  - Cap the tube and vortex gently to mix.
  - Incubate for 15 minutes in the dark at room temperature.



#### Lysis:

- Add 450 μL of 1X BD FACS™ Lysing Solution to the tube.
- Cap the tube and vortex gently.
- Incubate for 15 minutes in the dark at room temperature.
- Flow Cytometric Analysis:
  - Acquire the sample on the BD FACSCanto<sup>™</sup> flow cytometer. The software will identify and gate on the lymphocyte population based on CD45 expression and side scatter properties.
  - Within the lymphocyte gate, the software will further delineate T-cell subsets based on CD3, CD4, and CD8 expression.
  - The software will also enumerate the number of bead events.
- Data Analysis:
  - The absolute count of CD4+ T-cells (cells/mm³) is calculated by the software using the following formula: (Number of CD4+ T-cell events / Number of bead events) x (Number of beads per tube / Sample volume)

## **Protocol 3: HIV-1 Drug Resistance Testing**

Objective: To assess the susceptibility of the patient's HIV-1 virus to temsavir.

Methodology: Phenotypic resistance testing using the PhenoSense Entry® assay (Monogram Biosciences). This assay measures the ability of a patient's virus to replicate in the presence of varying concentrations of an antiretroviral drug.

#### Materials:

- PhenoSense Entry® assay kit (Monogram Biosciences)
- Plasma collected in an EDTA tube (viral load ≥ 500 copies/mL)
- Cell culture reagents



Luciferase reporter system

#### Procedure:

- Specimen Handling:
  - Collect whole blood in an EDTA tube.
  - Separate plasma within 6 hours of collection and freeze at -20°C to -80°C.
- Viral RNA Extraction and Amplification:
  - Viral RNA is extracted from the patient's plasma sample.
  - The region of the HIV-1 genome encoding the envelope glycoproteins (gp120 and gp41) is amplified by reverse transcription-polymerase chain reaction (RT-PCR).
- Generation of Pseudotyped Viruses:
  - The amplified patient-derived envelope gene is inserted into an HIV-1 vector that lacks its own envelope gene but contains a luciferase reporter gene.
  - This vector is used to transfect host cells, resulting in the production of replicationdefective viral particles that have the patient's envelope proteins on their surface.
- Drug Susceptibility Assay:
  - The pseudotyped viruses are used to infect target cells in the presence of serial dilutions of temsavir.
  - After a set incubation period, the amount of viral replication is determined by measuring the luciferase activity in the infected cells.
- Data Analysis:
  - The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a reference wild-type virus.



 The result is reported as a fold change in IC50, which is the ratio of the IC50 of the patient's virus to the IC50 of the reference virus. A higher fold change indicates reduced susceptibility to the drug.

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of Fostemsavir.





Click to download full resolution via product page

Caption: BRIGHTE Phase III clinical trial workflow.



Click to download full resolution via product page



Caption: Logical progression of Fostemsavir clinical trial phases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. American Academy of HIV Medicine | Clinical Research Update 11.10.20 [aahivm.org]
- 2. natap.org [natap.org]
- 3. rukobiahcp.com [rukobiahcp.com]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Fostemsavir in Adults with Multidrug-Resistant HIV-1 Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. ARV-Trials.com [arv-trials.com]
- 8. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in antiretroviralexperienced subjects: week 48 analysis of AI438011, a Phase IIb, randomized controlled trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Appendix A: Pediatric Antiretroviral Drug Information Fostemsavir | NIH [clinicalinfo.hiv.gov]
- 12. extranet.who.int [extranet.who.int]
- 13. aphl.org [aphl.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Fostemsavir Tris Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030095#experimental-design-for-fostemsavir-trisclinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com